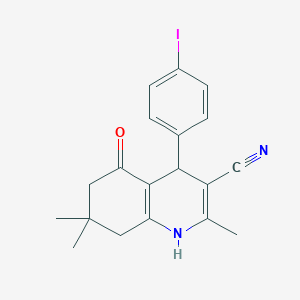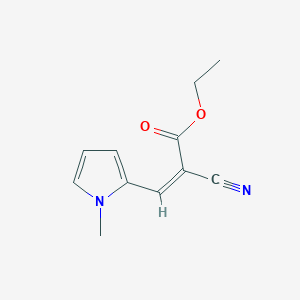![molecular formula C19H22FN3O B336224 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE CAS No. 5666-42-2](/img/structure/B336224.png)
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE is a complex organic compound that features both dimethylamino and fluorophenyl groups attached to a piperazinyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-yl 4-fluorophenyl methanol: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl 4-fluorophenyl methanol: Another compound with significant antimalarial properties.
Uniqueness
4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
5666-42-2 |
|---|---|
Molecular Formula |
C19H22FN3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22FN3O/c1-21(2)17-7-3-15(4-8-17)19(24)23-13-11-22(12-14-23)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI Key |
RYGHJNPJMINUCI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B336143.png)
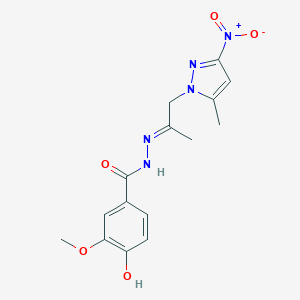
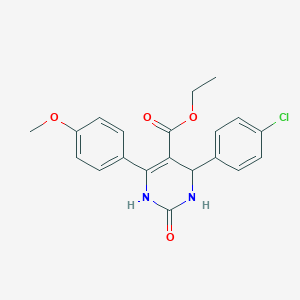
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[(2-thienylmethyl)sulfanyl]-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B336147.png)
![N'-[(5-bromo-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B336148.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide](/img/structure/B336153.png)
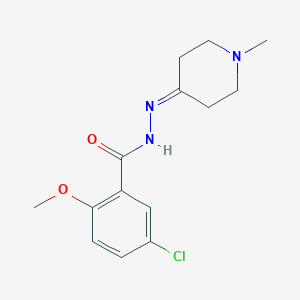
![2-Amino-4-(5-butyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B336157.png)
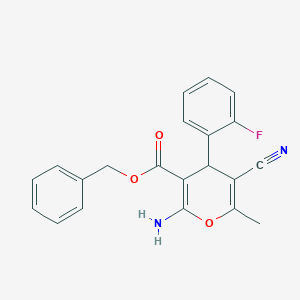
![5-amino-7-{3-nitrophenyl}-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336159.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B336161.png)
![3-chloro-N'-[1-(5-methyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B336162.png)
